3-Ethylnonan-3-ol

Description

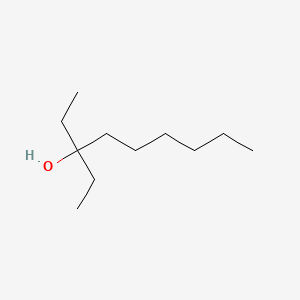

3-Ethylnonan-3-ol (IUPAC name: 3-ethylnonan-3-ol) is a tertiary alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol. Its structure features a hydroxyl group (-OH) at the third carbon of a nonane backbone, with an ethyl (-CH₂CH₃) substituent at the same carbon. As a tertiary alcohol, it lacks hydrogen atoms directly bonded to the hydroxyl-bearing carbon, significantly influencing its physical and chemical behavior.

Tertiary alcohols like 3-ethylnonan-3-ol are typically synthesized via Grignard reactions, where an organomagnesium reagent reacts with a ketone. For example, 3-ethylpentan-3-ol is prepared using ethyl magnesium bromide and a ketone like diethyl ketone . By analogy, 3-ethylnonan-3-ol could be synthesized via the reaction of ethyl magnesium bromide with 5-nonanone.

Properties

CAS No. |

51246-24-3 |

|---|---|

Molecular Formula |

C11H24O |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

3-ethylnonan-3-ol |

InChI |

InChI=1S/C11H24O/c1-4-7-8-9-10-11(12,5-2)6-3/h12H,4-10H2,1-3H3 |

InChI Key |

NDQSUWBMIHEWOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC)(CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylnonan-3-ol can be synthesized through the reaction of hexylmagnesium bromide with 3-pentanone. This reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction . The reaction proceeds as follows:

Hexylmagnesium bromide+3-pentanone→3-Ethylnonan-3-ol

Industrial Production Methods

Industrial production of 3-Ethylnonan-3-ol often involves the use of Grignard reagents, such as ethylmagnesium bromide, reacting with nonanone. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Ethylnonan-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromic acid.

Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens using reagents like phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromic acid in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phosphorus tribromide in an inert solvent.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

Biological Studies

Research has indicated that alcohols similar to 3-ethylnonan-3-ol can exhibit biological activities such as anti-inflammatory properties and interactions with nuclear receptors (PPARα and PPARγ). These receptors are crucial in regulating metabolic processes, suggesting potential applications in developing therapeutic agents for metabolic disorders .

Chemical Synthesis

3-Ethylnonan-3-ol serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Alkylation Reactions: It can be used to introduce ethyl groups into other organic molecules.

- Synthesis of Complex Molecules: It acts as a building block for synthesizing more complex natural products or pharmaceuticals .

Flavor and Fragrance Industry

Due to its pleasant odor profile, 3-ethylnonan-3-ol is explored for use in the flavor and fragrance industry. Its unique scent can enhance food products or be utilized in perfumes, making it a valuable compound in commercial applications .

Case Studies

Surfactants

Due to its hydrophobic nature combined with a hydroxyl group, 3-ethylnonan-3-ol can be utilized in the formulation of surfactants. These surfactants are essential in cleaning products and emulsifiers.

Plasticizers

The compound may also serve as a plasticizer in polymer chemistry, enhancing the flexibility and durability of plastics used in various consumer products.

Mechanism of Action

The mechanism of action of 3-Ethylnonan-3-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo oxidation and reduction reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Tertiary Alcohols

The table below compares 3-ethylnonan-3-ol with structurally similar tertiary alcohols:

Key Observations:

- Branching Effects: Increasing alkyl substitution (e.g., ethyl vs. methyl) reduces intermolecular hydrogen bonding, leading to lower boiling points compared to linear alcohols of similar molecular weight. For example, 3-methylnonan-3-ol (MW: 158.28) likely has a boiling point ~200–210°C, while 1-nonanol (primary alcohol, MW: 144.25) boils at 214°C .

- Hydrophobicity: The ethyl group in 3-ethylnonan-3-ol enhances lipophilicity compared to methyl-substituted analogues, impacting solubility in polar solvents.

Functionalized Analogues: Alkynols

Alkynols (alcohols with triple bonds) exhibit distinct reactivity due to unsaturation. Examples include:

Comparison with 3-Ethylnonan-3-ol:

- Physical Properties: The triple bond in alkynols increases polarity and boiling points compared to saturated analogues. For instance, 3-methyl-4-hexyn-3-ol (MW: 112.17) may boil at ~150°C, higher than 3-methylhexan-3-ol (MW: 116.20, BP: ~135°C) .

Biological Activity

3-Ethylnonan-3-ol, with the chemical formula C₁₁H₂₄O, is a branched-chain alcohol that has garnered interest due to its potential biological activities. This compound is part of a broader class of alcohols that exhibit various pharmacological properties, making it a candidate for further research in medicinal chemistry and biochemistry.

3-Ethylnonan-3-ol is characterized by its structural formula, which features a hydroxy group (-OH) attached to the third carbon of a nonane backbone, with an ethyl group branching from the same carbon. This unique structure influences its solubility, volatility, and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄O |

| Molecular Weight | 172.31 g/mol |

| Boiling Point | Approx. 205 °C |

| Density | 0.83 g/cm³ |

| Solubility in Water | Low |

Antimicrobial Properties

Research indicates that branched-chain alcohols like 3-Ethylnonan-3-ol may possess antimicrobial properties. A study examining various alcohols found that certain structural features contribute to their efficacy against bacterial strains. While specific data on 3-Ethylnonan-3-ol's antimicrobial activity is limited, related compounds have shown promising results against pathogens such as Escherichia coli and Staphylococcus aureus .

PPAR Agonist Activity

Compounds similar in structure to 3-Ethylnonan-3-ol have been investigated for their role as agonists of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. In vitro studies on related alcohols have demonstrated their ability to activate PPARα and PPARγ, suggesting a potential role for 3-Ethylnonan-3-ol in metabolic regulation .

Case Studies and Research Findings

- Study on Structural Activity Relationship (SAR) :

- Molecular Docking Studies :

- Molecular docking simulations have suggested that 3-Ethylnonan-3-ol can interact favorably with various biological targets, including enzymes involved in lipid metabolism. These studies indicate potential inhibitory effects on key enzymes such as dihydropteroate synthase, which is vital for bacterial survival .

Table 2: Biological Activities of Related Compounds

| Compound | Activity | Reference |

|---|---|---|

| Ethyl Iso-allocholate | Inhibits dihydropteroate synthase | |

| Polycerasoidol | PPARα/γ agonist | |

| Nonanol | Antimicrobial |

Safety and Toxicity

The safety profile of 3-Ethylnonan-3-ol has not been extensively studied; however, its classification as a low-toxicity compound suggests that it may be safe for use in various applications. Toxicological assessments indicate that similar branched-chain alcohols exhibit minimal acute toxicity, although further studies are warranted to establish comprehensive safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.